molecular formula C22H15ClN4O5 B11038552 2-(2-chloro-5-nitrophenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione

2-(2-chloro-5-nitrophenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione

Cat. No.: B11038552
M. Wt: 450.8 g/mol
InChI Key: RXEWBLJGQDXPMP-UHFFFAOYSA-N
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Description

2-(2-chloro-5-nitrophenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[87003,8011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione is a complex organic compound with a unique structure This compound is characterized by its multiple ring systems and the presence of various functional groups, including chloro, nitro, and triazatetracyclo structures

Preparation Methods

The synthesis of 2-(2-chloro-5-nitrophenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione typically involves multi-step reactions. These reactions often start with simpler precursors and involve various reaction conditions to introduce the necessary functional groups and ring systems. For example, the synthesis might involve the use of Tetrahydro-1H-benzo[b]azonin-2,7-dione as a precursor, followed by reactions to introduce the chloro and nitro groups. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at positions ortho and para to the nitro group.

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and electrophiles like halogens for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(2-chloro-5-nitrophenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione has several scientific research applications:

    Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological activity.

    Industry: Used in the synthesis of complex molecules for various industrial applications.

Mechanism of Action

The mechanism by which 2-(2-chloro-5-nitrophenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione exerts its effects depends on its specific application. In pharmaceutical chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to specific receptors to elicit a biological response.

Comparison with Similar Compounds

Similar compounds to 2-(2-chloro-5-nitrophenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione include:

These compounds share similar ring systems and functional groups but differ in their specific substituents and overall structure. The uniqueness of this compound lies in its specific combination of chloro and nitro groups, which can impart unique chemical and biological properties.

Properties

Molecular Formula

C22H15ClN4O5

Molecular Weight

450.8 g/mol

IUPAC Name

2-(2-chloro-5-nitrophenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione

InChI

InChI=1S/C22H15ClN4O5/c1-25-20-17(21(29)26(2)22(25)30)15(13-9-10(27(31)32)7-8-14(13)23)16-18(24-20)11-5-3-4-6-12(11)19(16)28/h3-9,15,24H,1-2H3

InChI Key

RXEWBLJGQDXPMP-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(C3=C(N2)C4=CC=CC=C4C3=O)C5=C(C=CC(=C5)[N+](=O)[O-])Cl)C(=O)N(C1=O)C

Origin of Product

United States

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